molecular formula C16H16ClFN4OS B2636450 N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251572-94-7

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2636450
CAS RN: 1251572-94-7
M. Wt: 366.84
InChI Key: JIMJHFAPSJCHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP and other metabolites required for cell survival.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide and its derivatives have shown potential in antimicrobial activities. For instance, a study synthesized and evaluated the antimicrobial activities of compounds having sulphamido moiety, showing efficacy in antibacterial and antifungal applications (Nunna et al., 2014). Another research on pyrimidine incorporated Schiff base of isoniazid indicated that these compounds displayed significant antibacterial, antifungal, and antituberculosis activities, suggesting their potential in treating various microbial infections (Soni & Patel, 2017).

Antitumor and Anticancer Properties

Compounds related to N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide have been explored for their antitumor and anticancer properties. Novel derivatives were synthesized and screened for their cytotoxicity on various cancer cell lines, demonstrating significant potential in cancer treatment (Vinayak et al., 2014). In another study, acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety showed effective antitumor activity, outperforming the reference drug doxorubicin in some cases (Alqasoumi et al., 2009).

Radioimaging Applications

N-(4-chloro-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide derivatives have been used in radioimaging. For instance, [18F]PBR111, a selective radioligand, was synthesized for imaging the translocator protein with positron emission tomography, indicating its potential in diagnostic imaging (Dollé et al., 2008).

Inhibitory and Antiviral Activities

The compound and its derivatives have shown inhibitory activities against specific enzymes and potential antiviral properties. For instance, certain acetamide derivatives were potent thrombin inhibitors, which could have implications in treating thrombosis (Lee et al., 2007). Another study provided insights into the structure, analysis, and docking of a novel anti COVID-19 molecule, suggesting its binding affinity and potential antiviral efficacy against SARS-CoV-2 (Mary et al., 2020).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMJHFAPSJCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.